![molecular formula C11H13ClF3N3O2S B2959500 N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide CAS No. 339276-28-7](/img/structure/B2959500.png)

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

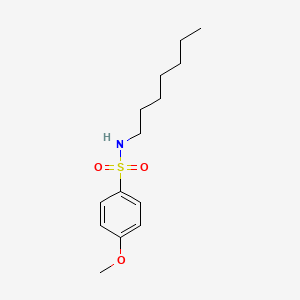

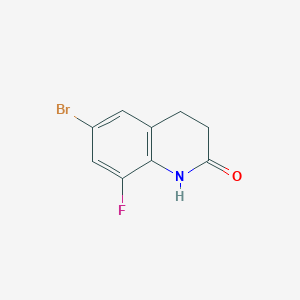

“N-allyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is a chemical compound with the molecular formula C9H8ClF3N2 . It is used for research purposes .

Physical And Chemical Properties Analysis

The molecular weight of “N-allyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is 236.63 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen

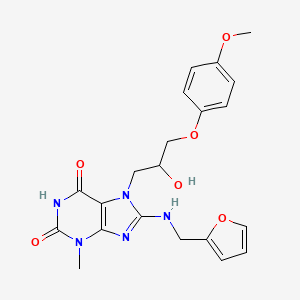

Synthesis and Chemical Reactivity

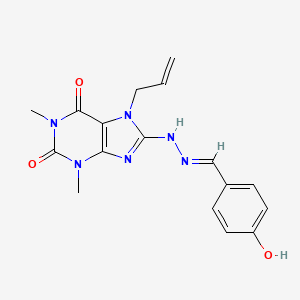

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide and related compounds exhibit interesting reactivity patterns that have been utilized in organic synthesis. For instance, the synthesis and bromination/dehydrobromination of N,N-diallyltrifluoromethanesulfonamide demonstrate the compound's utility in generating a variety of structurally diverse molecules through selective bromination and subsequent dehydrobromination reactions, showcasing its versatility in organic synthesis (Shainyan et al., 2016).

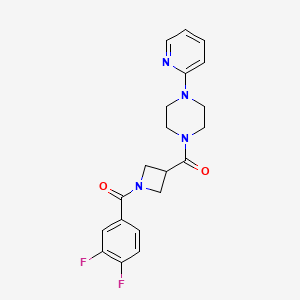

Catalytic Applications

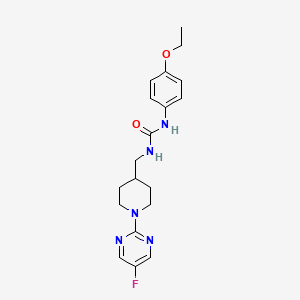

The compound's derivatives have been explored for their catalytic applications, notably in the Pt-catalyzed hydrosilylation of allyl chloride, where ionic liquids containing related sulfonamide structures acted as effective additives for catalyst stabilization and recycling (Taccardi et al., 2011). This highlights the compound's potential in improving the efficiency and sustainability of catalytic processes.

NMR and Structural Analysis

N-allylated monomers have been used in studying the reactivity with sulfur dioxide to produce new polysulfones. The structure of these polysulfones was elucidated using NMR techniques, which confirmed the formation of cis-, trans-stereoisomeric pyrrolidine structures in the polymer chain (Gorbunova et al., 2009). This application is crucial for developing new materials with potential applications in various industries.

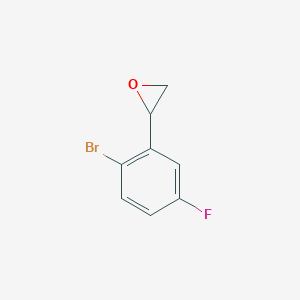

Aerobic Oxidation Catalysis

A study on the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a related Ru(II)-aqua complex underlines the potential of this compound derivatives in facilitating environmentally friendly oxidation reactions (Huynh et al., 2003).

Ionic Liquid and Electrochemistry

Further research into the interactions between ionic liquids and lithium salts involving similar sulfonamide structures has provided insights into the development of high-performance electrolytes for energy storage technologies (Nicotera et al., 2005). This area represents a critical application of this compound in advancing materials for energy applications.

Eigenschaften

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylmethanesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O2S/c1-4-5-18(21(3,19)20)17(2)10-9(12)6-8(7-16-10)11(13,14)15/h4,6-7H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQJICLWSKRQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)

![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)